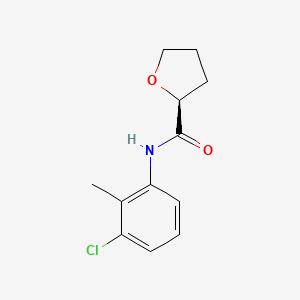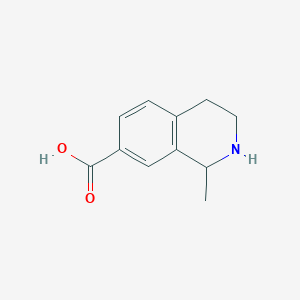
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxolane ring, a carboxamide group, and a chlorinated aromatic ring, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or epoxides.
Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, where an amine reacts with a carboxylic acid or its derivatives.
Chlorination of the Aromatic Ring: The chlorinated aromatic ring is obtained through electrophilic aromatic substitution reactions using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Catalysts and Solvents: Catalysts like Lewis acids and solvents like dichloromethane or toluene are often used to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles like hydroxide or amines replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxylated or aminated aromatic compounds.
Aplicaciones Científicas De Investigación
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting metabolic processes.
Comparación Con Compuestos Similares
- (2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide can be compared with other oxolane derivatives and chlorinated aromatic compounds, such as:
- (2S)-N-(3-chlorophenyl)oxolane-2-carboxamide
- (2S)-N-(2-methylphenyl)oxolane-2-carboxamide
- (2S)-N-(3-chloro-2-methylphenyl)tetrahydrofuran-2-carboxamide
Uniqueness:
- The presence of both the oxolane ring and the chlorinated aromatic ring in this compound distinguishes it from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C12H14ClNO2 |
|---|---|
Peso molecular |
239.70 g/mol |
Nombre IUPAC |
(2S)-N-(3-chloro-2-methylphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H14ClNO2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2,4-5,11H,3,6-7H2,1H3,(H,14,15)/t11-/m0/s1 |
Clave InChI |
BKWNJEPRFSSIFE-NSHDSACASA-N |
SMILES isomérico |
CC1=C(C=CC=C1Cl)NC(=O)[C@@H]2CCCO2 |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC(=O)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Lithium(1+) 4-[(tert-butoxy)carbonyl]-1,4-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13510941.png)
![Tert-butyl 2-[(2-methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B13510949.png)
![4-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13510958.png)




![(2R)-2-amino-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoic acid](/img/structure/B13510979.png)


